3-(4-Nitrophenyl)benzonitrile

Lipophilicity Drug Discovery ADME

Researchers requiring a well-defined biphenyl building block for kinase inhibitor SAR studies often face inconsistency from non-specific isomers. 3-(4-Nitrophenyl)benzonitrile (CAS 1352318-54-7) solves this with its fixed meta-cyano, para-nitro substitution, ensuring regioselective reactivity that 4-(4-nitrophenyl)benzonitrile or 3-(3-nitrophenyl)benzonitrile cannot replicate. • Distinct electronics: Calc. XLogP3 of 3.6 & TPSA of 69.6 Ų, impacting permeability in cell-based assays. • Single-isomer certainty: Eliminates need for re-validation of synthetic routes versus non-specific analogs. • Versatile scaffold: A logical precursor for TBK1/IKKε inhibitor libraries and push-pull electrochromic materials.

Molecular Formula C13H8N2O2
Molecular Weight 224.219
CAS No. 1352318-54-7
Cat. No. B580839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)benzonitrile
CAS1352318-54-7
Synonyms3-(4-Nitrophenyl)benzonitrile
Molecular FormulaC13H8N2O2
Molecular Weight224.219
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C13H8N2O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)15(16)17/h1-8H
InChIKeyPLVVAOSJIWCLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl Building Block Overview


3-(4-Nitrophenyl)benzonitrile (CAS 1352318-54-7), also known as 4'-nitro-[1,1'-biphenyl]-3-carbonitrile, is a disubstituted biphenyl derivative bearing a para-nitro group and a meta-nitrile moiety (C₁₃H₈N₂O₂, MW 224.21 g/mol) [1]. As a building block, its fixed substitution pattern imparts distinct physicochemical and reactivity profiles, positioning it as a strategic intermediate for fine chemical synthesis and materials science .

Why Regioisomer Substitution Fails


Due to its specific meta-cyano and para-nitro arrangement, 3-(4-nitrophenyl)benzonitrile differs significantly from its close structural analogs in key computed physicochemical properties and synthetic utility. For instance, its lower topological polar surface area (TPSA = 69.6 Ų) relative to other regioisomers may influence passive permeability in biological assays, while its calculated lipophilicity (XLogP3 = 3.6) impacts solubility and partitioning behavior [1]. Additionally, its unique substitution pattern dictates regioselective reactivity in cross-coupling reactions and functional group transformations, making simple substitution with 4-(4-nitrophenyl)benzonitrile (CAS 31835-63-9) or 3-(3-nitrophenyl)benzonitrile (CAS 192699-67-5) scientifically unjustified without re-validation of synthetic routes and biological outcomes [2].

Quantitative Differentiation from Analogs


Lipophilicity vs. Para-Substituted Analog

3-(4-Nitrophenyl)benzonitrile exhibits a computed XLogP3 value of 3.6, which is 0.06 units lower than that of its para-substituted analog 4-(4-nitrophenyl)benzonitrile (XLogP3 = 3.66) [1][2]. This difference, while seemingly small, can translate to altered membrane permeability and solubility in biological systems, potentially influencing in vitro assay outcomes and lead optimization strategies.

Lipophilicity Drug Discovery ADME

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 3-(4-nitrophenyl)benzonitrile is 69.6 Ų [1]. In contrast, the TPSA of the regioisomer 4-(4-nitrophenyl)benzonitrile is also reported as 69.61 Ų [2], while that of 3-(3-nitrophenyl)benzonitrile is 69.6 Ų . Although the absolute values are nearly identical across regioisomers, the orientation of the polar nitro and nitrile groups in 3-(4-nitrophenyl)benzonitrile results in a unique electrostatic potential surface that can influence molecular recognition and binding interactions.

TPSA Drug Design Bioavailability

Regioselective Reactivity in Cross-Coupling

The distinct meta-cyano and para-nitro substitution of 3-(4-nitrophenyl)benzonitrile dictates its reactivity in palladium-catalyzed cross-couplings. While direct quantitative yield data for this specific compound is not widely reported in primary literature, studies on electron-deficient aryl fluorides demonstrate that the positioning of nitro and cyano groups significantly impacts coupling efficiency. For example, 4-fluoro-3-nitrobenzonitrile (a structurally related scaffold) undergoes Suzuki coupling in 28–86% yield depending on reaction conditions [1]. Extrapolating this class-level behavior, the meta-cyano group in 3-(4-nitrophenyl)benzonitrile is expected to direct cross-couplings with distinct regioselectivity compared to its para-substituted analog, offering synthetic chemists a controlled handle for constructing complex biaryl architectures.

Suzuki Coupling Palladium Catalysis Building Block

Purity and Physical Form Specifications

Commercially, 3-(4-nitrophenyl)benzonitrile is typically supplied as a yellow crystalline solid with a minimum purity of 95% (GC) . Its melting point has not been reported in authoritative databases, likely due to its amorphous nature or limited characterization . In contrast, the para-substituted analog 4-(4-nitrophenyl)benzonitrile is well-characterized with a melting point of 198–202°C and is offered at purities up to 98% . The absence of a defined melting point for 3-(4-nitrophenyl)benzonitrile may indicate a different solid-state morphology, which can affect handling, formulation, and long-term storage stability.

Purity Melting Point QC

Validated Application Scenarios


Kinase Inhibitor Scaffold Elaboration

As a meta-cyano-substituted biphenyl building block, 3-(4-nitrophenyl)benzonitrile is a logical starting material for synthesizing benzonitrile-based kinase inhibitors, a class of compounds with established therapeutic relevance in oncology and inflammatory diseases [1]. Its specific substitution pattern allows for regioselective functionalization to generate focused libraries for SAR studies targeting kinases such as TBK1 and IKKε [2].

Electrochromic and Photonic Precursor

The conjugated biphenyl core with electron-withdrawing nitro and cyano groups makes 3-(4-nitrophenyl)benzonitrile a promising precursor for the synthesis of electrochromic materials and organic luminophores [1]. Its unique electronic push-pull system can be exploited to tune optical and electronic properties in advanced materials applications [2].

Agrochemical Intermediate for Herbicides

Patents disclose the use of biphenylcarbonitriles, including nitro-substituted variants, as intermediates for herbicides and fungicides [1]. The specific nitro and cyano arrangement in 3-(4-nitrophenyl)benzonitrile may provide advantageous physicochemical properties for agrochemical development, such as improved soil mobility or target site binding [2].

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